Naphthalene-1-sulfonamide

FABP4 inhibitor diabetes metabolic disease

Procure naphthalene-1-sulfonamide when your research demands the unique binding of the bicyclic naphthalene sulfonamide scaffold. Unlike benzenesulfonamides, this compound provides a rigid, extended hydrophobic surface essential for FABP4 inhibitor potency and specific carbonic anhydrase isoform targeting (hCA II Ki = 133 nM). The unsubstituted parent scaffold is the validated starting point for synthesizing FABP4 inhibitors with efficacy comparable to BMS309403, calmodulin antagonists (W-7/W-13 series), and agrochemical seed germination inhibitors. Substituting with benzenesulfonamide will not reproduce these molecular recognition features.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 89456-57-5
Cat. No. B086908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-1-sulfonamide
CAS89456-57-5
Synonymsnaphthalenesulfonamide
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N
InChIInChI=1S/C10H9NO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13)
InChIKeyZFIFHAKCBWOSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-1-sulfonamide (CAS 89456-57-5): Chemical Scaffold Properties and Procurement Considerations


Naphthalene-1-sulfonamide (N1S, CAS 89456-57-5) is a foundational chemical scaffold within the sulfonamide class, comprising a naphthalene ring system with a primary sulfonamide group at the 1-position [1]. Its core structure serves as a versatile building block for the synthesis of numerous bioactive derivatives, particularly those targeting enzymes like Fatty Acid Binding Protein 4 (FABP4) and various isoforms of carbonic anhydrase (CA) [2]. The unsubstituted parent compound exhibits a specific binding affinity for human Carbonic Anhydrase II (hCA II) with a Ki of 133 nM [3], a property which distinguishes it from many non-naphthalene sulfonamide analogues. This compound is primarily procured as a high-purity research chemical for use in medicinal chemistry, assay development, and structure-activity relationship (SAR) studies.

Why Naphthalene-1-sulfonamide is Not a Commodity Sulfonamide: Scaffold-Specific Activity Differentiates It from Benzenesulfonamides


The procurement of a generic sulfonamide core cannot substitute for naphthalene-1-sulfonamide in research applications due to fundamental differences in target binding and scaffold geometry. The bicyclic naphthalene ring system provides a significantly larger and more rigid hydrophobic surface area compared to the monocyclic phenyl ring of benzenesulfonamides. This structural divergence leads to quantifiably different binding modes and affinities for key enzymes [1]. For instance, the parent naphthalene-1-sulfonamide binds human Carbonic Anhydrase II with a Ki of 133 nM [2], whereas the prototypical benzenesulfonamide inhibitor, acetazolamide, exhibits a markedly different binding profile [3]. Furthermore, the naphthalene core is essential for generating selective FABP4 inhibitors, a property that simpler sulfonamide scaffolds do not possess [4]. Therefore, substituting with a benzenesulfonamide or other sulfonamide analogue would result in the loss of critical molecular recognition features, rendering it unsuitable for experiments requiring the specific properties of the naphthalene sulfonamide scaffold.

Quantitative Differentiation Guide: Naphthalene-1-sulfonamide vs. Comparators


FABP4 Inhibition: Naphthalene-1-sulfonamide Derivatives vs. BMS309403 in Binding Affinity

Naphthalene-1-sulfonamide serves as a core scaffold for the development of Fatty Acid Binding Protein 4 (FABP4) inhibitors. Derivatives of this scaffold, such as compounds 16dk and 16do, demonstrate binding affinities for FABP4 that are reported to be 'equivalent to or even better than that of BMS309403', a well-known reference inhibitor [1]. This indicates that the naphthalene sulfonamide scaffold can be optimized to achieve highly potent FABP4 inhibition.

FABP4 inhibitor diabetes metabolic disease

Carbonic Anhydrase II (hCA II) Inhibition: Naphthalene-1-sulfonamide vs. Acetazolamide

The unsubstituted naphthalene-1-sulfonamide demonstrates a specific, moderate affinity for human Carbonic Anhydrase II (hCA II) with a Ki of 133 nM [1]. In contrast, the reference sulfonamide inhibitor acetazolamide shows a significantly stronger inhibition of hCA II, with reported Ki values around 12 nM [2]. The key differentiation lies in the structural basis of binding: the crystal structure of naphthalene-1-sulfonamide bound to hCA II (PDB: 6T4P) reveals a distinct binding mode driven by its larger naphthalene ring, which is different from that of acetazolamide and provides a basis for isoform selectivity engineering [3].

carbonic anhydrase enzyme inhibition sulfonamide

Calmodulin Antagonism: Naphthalene-1-sulfonamide Scaffold Derivatives W-13 vs. W-12 in Insulin Secretion

Naphthalenesulfonamide derivatives, such as W-13 (N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide), are classic calmodulin (CaM) antagonists. A critical control in these studies is the use of a dechlorinated analogue, W-12 (N-(4-aminobutyl)-2-naphthalenesulfonamide). In functional assays using rat pancreatic islets, W-13 inhibited glucose-stimulated insulin secretion across a concentration range appropriate for CaM inhibition, while the control compound W-12 showed only slight inhibition at much higher concentrations [1]. In related biochemical assays, W-13 inhibits calmodulin-activated PDE activity with an IC50 of 260 µM, whereas W-7, a more potent analogue, shows an IC50 of 25 µM [2].

calmodulin antagonist insulin secretion W-13

Antibacterial Activity: Naphthalene-1-sulfonamide Derivatives vs. Norfloxacin in Topoisomerase IV Inhibition

Novel 6-acetylnaphthalene-2-sulfonamide derivatives have been synthesized and evaluated for antibacterial activity. Compound 5b demonstrated potent inhibition of E. coli topoisomerase IV with an IC50 of 5.3 µg/mL, which is superior to the reference antibiotic norfloxacin (IC50 = 8.24 µg/mL) in the same assay. The compound also moderately inhibited DNA gyrase (IC50 = 12.35 µg/mL), while showing weaker activity against the human topoisomerase IIβ isoform (IC50 = 46.35 µg/mL), indicating a degree of bacterial selectivity [1].

antibacterial topoisomerase IV DNA gyrase

Anticancer Activity: Naphthalene-1-sulfonamide Derivatives vs. Cryptotanshinone in STAT3 Inhibition

Naphthalene-sulfonamide hybrids have been evaluated for their anticancer potential through inhibition of the STAT3 signaling pathway. Compound 5e from this series potently inhibited STAT3 phosphorylation with an IC50 of 3.01 µM, which is comparable to the reference STAT3 inhibitor cryptotanshinone (IC50 = 3.52 µM). Compound 5b also demonstrated strong activity with an IC50 of 3.59 µM [1]. These compounds also exhibited selective cytotoxicity against MCF7 breast cancer cells.

anticancer STAT3 inhibitor breast cancer

Agricultural Application: Naphthalene-1-sulfonamide Derivatives as Seed Germination Inhibitors

A specific derivative, 4-bromo-N-(pyridine-2-methyl)naphthalene-1-sulfonamide, is claimed in a patent (CN101781244A) for its use in inhibiting seed germination [1]. The invention details a preparation method for this compound and its application, for instance, in inhibiting wheat and mung bean seed germination. This demonstrates a non-biomedical, industrially relevant application of the naphthalene-1-sulfonamide scaffold that is not shared by simpler sulfonamides.

seed germination inhibitor agrochemical patent

Key Application Scenarios for Naphthalene-1-sulfonamide Procurement


Medicinal Chemistry: Design and Synthesis of Novel FABP4 Inhibitors

Procure naphthalene-1-sulfonamide as a starting scaffold for the synthesis of potent and selective Fatty Acid Binding Protein 4 (FABP4) inhibitors. As demonstrated in the literature, derivatives of this scaffold can achieve binding affinities that are 'equivalent to or even better than that of BMS309403', a benchmark FABP4 inhibitor, and have shown significant improvements in glucose and lipid metabolism in diabetic mouse models [1]. This application is central to drug discovery programs for immunometabolic diseases like diabetes and atherosclerosis.

Biochemical Pharmacology: Development of Isoform-Selective Carbonic Anhydrase Probes

Use unsubstituted naphthalene-1-sulfonamide to develop new probes or inhibitors for human carbonic anhydrase (hCA) isoforms. Its crystal structure bound to hCA II (PDB: 6T4P) reveals a unique binding mode [1], and its moderate Ki of 133 nM for hCA II [2] provides a well-defined starting point for structure-based drug design aimed at achieving isoform selectivity, a major goal in developing CA inhibitors with fewer side effects than pan-inhibitors like acetazolamide.

Cell Biology: Controlled Inhibition of Calmodulin-Dependent Processes

Utilize naphthalene-1-sulfonamide derivatives, such as W-7 and W-13, as membrane-permeable calmodulin (CaM) antagonists in cell signaling studies. Their well-characterized structure-activity relationship, demonstrated by paired-analogue controls (e.g., W-13 vs. the less active W-12 [1]), allows for specific interrogation of CaM-dependent pathways while controlling for off-target hydrophobic effects. This is critical for reliable experimental design in calcium signaling research.

Agrochemical Research: Synthesis of Seed Germination Modulators

Leverage the naphthalene-1-sulfonamide scaffold to prepare compounds for agricultural applications. A specific derivative, 4-bromo-N-(pyridine-2-methyl)naphthalene-1-sulfonamide, has been patented for its ability to inhibit seed germination in crops like wheat and mung beans [1]. This provides a direct industrial application for procurement in agrochemical R&D, distinct from biomedical uses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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